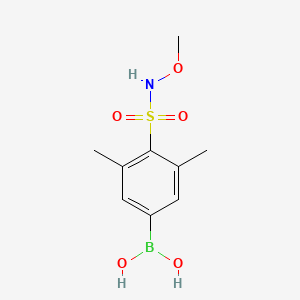

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Description

(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS: 1704069-09-9) is a boronic acid derivative featuring a 3,5-dimethylphenyl core substituted with an N-methoxysulfamoyl group at the para position. Its molecular formula is C₉H₁₄BNO₅S, with a molecular weight of 259.09 g/mol . The compound is characterized by the presence of a sulfamoyl group (-SO₂NH-) where the nitrogen is further substituted with a methoxy (-OCH₃) moiety. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond-forming methodologies .

Properties

IUPAC Name |

[4-(methoxysulfamoyl)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNARTGXCBIVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-methoxysulfamoyl-Substituted Phenyl Intermediate

- Starting material: 3,5-dimethylphenyl derivative (often a brominated or halogenated precursor)

- Sulfamoylation: The sulfonylation of the amine group with methoxysulfonyl chloride or equivalent reagents to introduce the N-methoxysulfamoyl group

- Reaction conditions: Typically performed in anhydrous solvents like dichloromethane or acetonitrile, under cooling (ice-bath) to control reactivity

- Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques

This step ensures the installation of the N-methoxysulfamoyl group with high regioselectivity.

Introduction of the Boronic Acid Group

Two main approaches are documented:

Lithiation followed by borylation:

- Treatment of the halogenated N-methoxysulfamoyl phenyl intermediate with a strong base such as n-butyllithium at low temperature (-78°C, dry ice bath)

- Subsequent quenching with trialkyl borate (e.g., trimethyl borate)

- Acidic work-up to yield the boronic acid

Palladium-catalyzed borylation (Suzuki-type coupling):

- Using a halogenated intermediate (e.g., bromophenyl derivative)

- Reaction with bis(pinacolato)diboron under Pd-catalysis

- Followed by deprotection/hydrolysis to afford the free boronic acid

The lithiation-borylation method is favored for its directness and high yield in sensitive substrates.

Purification and Characterization

- Purification: Precipitation, recrystallization, and chromatographic methods (silica gel chromatography)

- Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity

Research Findings and Data Tables

Stock Solution Preparation Data (From GlpBio)

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.8597 | 0.7719 | 0.386 |

| 5 | 19.2983 | 3.8597 | 1.9298 |

| 10 | 38.5966 | 7.7193 | 3.8597 |

Synthesis Example from Literature (Related Sulfamoyl Phenylboronic Acids)

- Bromophenyl sulfonamide intermediates synthesized by reaction of bromobenzenesulfonyl chloride with amines.

- Lithiation with n-butyllithium at -78°C followed by borylation with trialkyl borate.

- Yields reported up to 90% for intermediate sulfonamides; final boronic acid obtained after acidic work-up and purification.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfamoylation | Methoxysulfonyl chloride, base, low temp | N-methoxysulfamoyl phenyl intermediate |

| 2 | Lithiation | n-Butyllithium, hexane, -78°C | Lithiated phenyl intermediate |

| 3 | Borylation | Trialkyl borate, acidic work-up | (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid |

| 4 | Purification and Characterization | Recrystallization, chromatography, NMR, MS | Pure target compound |

Notes on Practical Considerations

- Strict anhydrous and inert atmosphere conditions are essential during lithiation and borylation to prevent side reactions.

- Temperature control is critical to avoid decomposition of sensitive functional groups.

- Use of ultrasound and vortex mixing aids solubility during stock solution preparation.

- Storage under low temperature and avoidance of freeze-thaw cycles preserves compound integrity.

Chemical Reactions Analysis

Types of Reactions

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of sensors for detecting carbohydrates and other diol-containing biomolecules due to its ability to form reversible covalent bonds with diols.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism by which (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the diol-containing molecules being targeted.

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance : Bulkier substituents (e.g., N-isopropyl) reduce coupling efficiency in Suzuki reactions compared to the target compound, as observed in analogs like (4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid .

Physicochemical Properties

- Thermal Stability : While specific data for the target compound are unavailable, related boronic acids with sulfamoyl groups exhibit stability up to 150°C, suitable for high-temperature reactions .

Biological Activity

(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1704069-09-9, is primarily studied for its applications in drug development and its interactions with biological systems.

Chemical Structure and Properties

The chemical structure of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid can be represented as follows:

- Molecular Formula : CHBNOS

- Molecular Weight : 239.18 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it significant in various biochemical applications.

The biological activity of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is largely attributed to its interaction with specific biological targets. Boronic acids are known to inhibit proteasome activity and can act as enzyme inhibitors, particularly in the context of cancer research.

Key Mechanisms Include :

- Inhibition of Proteasome Activity : This compound may interfere with protein degradation pathways essential for cancer cell survival.

- Targeting Enzymes : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that boronic acid derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The specific activity of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid was assessed against various cancer cell lines, showing a dose-dependent response in cell viability assays.

- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit specific enzymes associated with metabolic disorders. For instance, it was tested against proteases and showed promising inhibition rates, suggesting potential therapeutic applications in diseases like diabetes and obesity.

- In Vivo Studies : Animal model studies indicated that administration of this compound led to reduced tumor growth rates compared to control groups. These findings support its potential as an anti-cancer agent.

Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

- Step 1 : Sulfamoylation of 3,5-dimethylphenol derivatives using methoxysulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .

- Step 2 : Boronation via Miyaura borylation using bis(pinacolato)diboron (Bpin) and a palladium catalyst (e.g., Pd(dppf)Cl) in THF at 80°C .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- H/C NMR : Verify substitution patterns (e.g., methyl groups at 3,5-positions, sulfamoyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] or [M−H] ions) .

- FT-IR : Identify boronic acid B–O stretching (~1340 cm) and sulfonamide S=O peaks (~1150–1250 cm) .

- HPLC-PDA : Assess purity (>97%) using reverse-phase C18 columns (MeCN/HO + 0.1% TFA) .

Q. What are the standard storage conditions to prevent degradation of this boronic acid?

- Methodological Answer :

- Store under inert atmosphere (argon) at 2–8°C to minimize hydrolysis of the boronic acid moiety .

- Use anhydrous solvents (e.g., THF, DMF) for stock solutions. Lyophilize for long-term storage .

Advanced Research Questions

Q. How does steric hindrance from the 3,5-dimethyl and N-methoxysulfamoyl groups influence reactivity in Suzuki-Miyaura cross-coupling?

- Methodological Answer :

- Steric Effects : The 3,5-dimethyl groups increase steric bulk, reducing coupling efficiency with hindered aryl halides. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects : The N-methoxysulfamoyl group is electron-withdrawing, enhancing oxidative addition of aryl halides. Optimize with electron-rich Pd catalysts (e.g., Pd(OAc)) .

- Case Study : In a model reaction with 4-bromo-1-phenylpyrazole, yields dropped from 90% (unsubstituted phenylboronic acid) to 65% for this compound. Adjust catalyst loading (2–5 mol%) and base (CsCO vs. KPO) to mitigate .

Q. What strategies resolve contradictory data in catalytic C-H arylation using this boronic acid?

- Methodological Answer :

- Variable Control : Systematically test reaction parameters:

- Temperature : 80–110°C (higher temps reduce steric limitations but risk boronic acid decomposition) .

- Solvent : Compare dioxane (polar aprotic) vs. toluene (nonpolar) to modulate Pd catalyst activity .

- Mechanistic Probes : Use deuterated substrates or kinetic isotope effect (KIE) studies to identify rate-limiting steps .

- Alternative Catalysts : Test PdCl(PPh) vs. Pd(OAc)/t-BuP for improved turnover .

Q. How can computational modeling predict the compound’s behavior in transition-metal-catalyzed reactions?

- Methodological Answer :

- DFT Calculations : Model the Pd-boronate complex to assess bond dissociation energies and transition states. Focus on steric clashes between the 3,5-dimethyl groups and catalyst ligands .

- Docking Studies : Simulate interactions with enzyme active sites (e.g., proteases) if exploring biological applications .

- Software Tools : Use Gaussian16 or ORCA for geometry optimization; VMD for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.